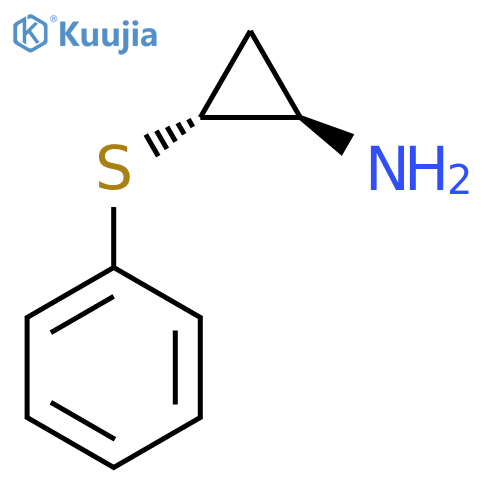

Cas no 2470279-51-5 (rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine)

2470279-51-5 structure

商品名:rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine

CAS番号:2470279-51-5

MF:C9H11NS

メガワット:165.25534081459

MDL:MFCD32711364

CID:5670336

PubChem ID:154857115

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-27108119

- 2470279-51-5

- rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine

-

- MDL: MFCD32711364

- インチ: 1S/C9H11NS/c10-8-6-9(8)11-7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1

- InChIKey: ASUAOOJBIPBZLR-RKDXNWHRSA-N

- ほほえんだ: S(C1C=CC=CC=1)[C@@H]1C[C@H]1N

計算された属性

- せいみつぶんしりょう: 165.06122053g/mol

- どういたいしつりょう: 165.06122053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 51.3Ų

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27108119-5.0g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 95.0% | 5.0g |

$4349.0 | 2025-03-20 | |

| Enamine | EN300-27108119-2.5g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 95.0% | 2.5g |

$2940.0 | 2025-03-20 | |

| Enamine | EN300-27108119-0.1g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 95.0% | 0.1g |

$1320.0 | 2025-03-20 | |

| Enamine | EN300-27108119-0.5g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 95.0% | 0.5g |

$1440.0 | 2025-03-20 | |

| Enamine | EN300-27108119-1g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 1g |

$1500.0 | 2023-09-11 | ||

| Enamine | EN300-27108119-1.0g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 95.0% | 1.0g |

$1500.0 | 2025-03-20 | |

| Enamine | EN300-27108119-0.25g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 95.0% | 0.25g |

$1381.0 | 2025-03-20 | |

| Enamine | EN300-27108119-10g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 10g |

$6450.0 | 2023-09-11 | ||

| Enamine | EN300-27108119-5g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 5g |

$4349.0 | 2023-09-11 | ||

| Enamine | EN300-27108119-0.05g |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |

2470279-51-5 | 95.0% | 0.05g |

$1261.0 | 2025-03-20 |

rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

2470279-51-5 (rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量